3-Chloro-2-fluorobenzoyl chloride
Overview
Description
3-Chloro-2-fluorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 2 positions, respectively. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its reactive acyl chloride group.
Mechanism of Action
Mode of Action
3-Chloro-2-fluorobenzoyl chloride, like other acyl chlorides, is a reactive compound that can participate in nucleophilic acyl substitution reactions . It can react with nucleophiles, such as amines or alcohols, to form amides or esters, respectively. The chlorine atom is displaced in these reactions, and the nucleophile forms a bond with the carbonyl carbon .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and can decompose in water to form hydrochloric acid . Therefore, the presence of water or other nucleophiles in the environment could potentially affect its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluorobenzoyl chloride typically involves the chlorination and fluorination of benzoyl chloride derivatives. One common method is the reaction of 3-chloro-2-fluorobenzoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
3-Chloro-2-fluorobenzoic acid+Thionyl chloride→3-Chloro-2-fluorobenzoyl chloride+Sulfur dioxide+Hydrogen chloride
The reaction is carried out in an inert atmosphere to prevent moisture from hydrolyzing the acyl chloride product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors such as ortho-chlorofluorobenzene. The process includes Friedel-Crafts acylation followed by chlorination and fluorination steps, often using catalysts and specific reaction conditions to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluorobenzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-2-fluorobenzoic acid and hydrogen chloride.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Amides and Esters: Formed from nucleophilic substitution reactions.
3-Chloro-2-fluorobenzoic acid: Formed from hydrolysis.
3-Chloro-2-fluorobenzyl alcohol: Formed from reduction.
Scientific Research Applications
3-Chloro-2-fluorobenzoyl chloride is utilized in various scientific research fields:
Chemistry: As a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the preparation of biologically active compounds for research in drug discovery and development.
Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) with potential therapeutic applications.
Industry: Employed in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
2-Fluorobenzoyl chloride: Similar structure but lacks the chlorine substituent at the 3 position.
3-Chlorobenzoyl chloride: Similar structure but lacks the fluorine substituent at the 2 position.
4-Chloro-2-fluorobenzoyl chloride: Similar structure but with the chlorine substituent at the 4 position instead of the 3 position.
Uniqueness: 3-Chloro-2-fluorobenzoyl chloride is unique due to the specific positioning of the chlorine and fluorine atoms, which can influence its reactivity and the properties of its derivatives. This unique substitution pattern can lead to distinct chemical and biological activities compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-fluorobenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO/c8-5-3-1-2-4(6(5)10)7(9)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBYJOUAMJITBNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378583 | |
Record name | 3-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85345-76-2 | |
Record name | 3-Chloro-2-fluorobenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-2-fluorobenzoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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